(4-Iodobutyl)(triphenyl)phosphanium iodide
(4-Iodobutyl)(triphenyl)phosphanium iodide
IBTP is a lipophilic cation that is accumulated in mitochondria and forms stable thioether adducts in a thiol-specific manner. As a result, mitochondrial proteins that have changed thiol redox state following oxidative stress are selectively tagged with IBTP and can be separated by two-dimensional electrophoresis and isolated. IBTP-tagged proteins can also be evaluated by immunoblotting using an antibody directed against the triphenylphosphonium moiety of the IBTP molecule. IBTP has also been used as a mitochondria-targeted soft electrophile to inhibit mitochondrial oxidative phosphorylation.
Brand Name:
Vulcanchem
CAS No.:
159085-21-9
VCID:
VC21246854
InChI:
InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1
SMILES:
C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Molecular Formula:
C22H23I2P
Molecular Weight:
572.2 g/mol
(4-Iodobutyl)(triphenyl)phosphanium iodide
CAS No.: 159085-21-9
Cat. No.: VC21246854
Molecular Formula: C22H23I2P
Molecular Weight: 572.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | IBTP is a lipophilic cation that is accumulated in mitochondria and forms stable thioether adducts in a thiol-specific manner. As a result, mitochondrial proteins that have changed thiol redox state following oxidative stress are selectively tagged with IBTP and can be separated by two-dimensional electrophoresis and isolated. IBTP-tagged proteins can also be evaluated by immunoblotting using an antibody directed against the triphenylphosphonium moiety of the IBTP molecule. IBTP has also been used as a mitochondria-targeted soft electrophile to inhibit mitochondrial oxidative phosphorylation. |
|---|---|
| CAS No. | 159085-21-9 |
| Molecular Formula | C22H23I2P |
| Molecular Weight | 572.2 g/mol |
| IUPAC Name | 4-iodobutyl(triphenyl)phosphanium;iodide |
| Standard InChI | InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 |
| Standard InChI Key | XWDMWKLGLADJFM-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator